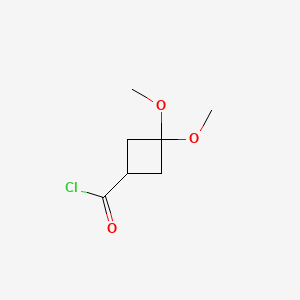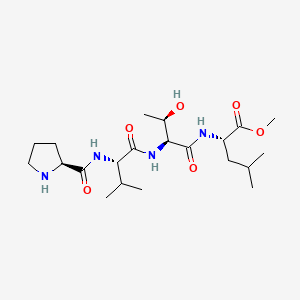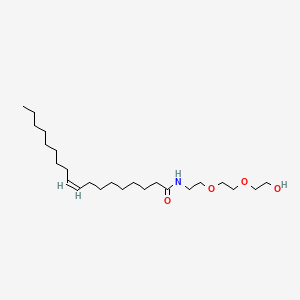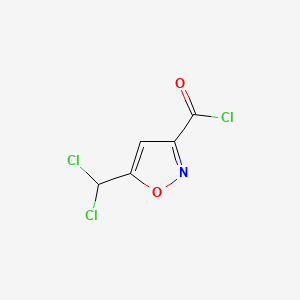
2,4-Xylidine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Xylidine-d6: 2,4-Dimethylphenyl-d6-amine , is an isotopically labeled form of the organic compound 2,4-xylidine. It is an aromatic amine with unique properties that make it valuable for various scientific research endeavors. The compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the benzene ring, giving it distinct characteristics compared to its non-deuterated counterpart .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Xylidine-d6 typically involves the deuteration of 2,4-xylidine. A common method is to react 2,4-xylidine with deuterium gas or heavy water under appropriate catalytic conditions. This process ensures the replacement of hydrogen atoms with deuterium atoms on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas or heavy water safely and efficiently. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Xylidine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amines.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
2,4-Xylidine-d6 is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in labeling proteins and other biomolecules for tracking and analysis.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Xylidine-d6 involves the formation of a stable covalent bond with the target molecule. The nitrogen atom within the this compound molecule coordinates with the target molecule, creating a robust and stable covalent linkage. This stable bond is harnessed to label proteins and other biomolecules effectively, facilitating precise labeling and exploration of various biological entities .
Comparaison Avec Des Composés Similaires
2,4-Xylidine: The non-deuterated form of 2,4-Xylidine-d6, used in similar applications but lacks the unique properties conferred by deuterium atoms.
2,6-Xylidine: Another isomer of xylidine with different substitution patterns on the benzene ring.
2,5-Xylidine: An isomer with substitutions at the 2 and 5 positions on the benzene ring
Uniqueness of this compound: The presence of deuterium atoms in this compound provides unique advantages, such as increased stability and distinct spectroscopic properties. These characteristics make it particularly valuable for research applications where precise labeling and tracking are required .
Propriétés
Numéro CAS |
1071170-27-8 |
|---|---|
Formule moléculaire |
C8H11N |
Poids moléculaire |
127.22 |
Nom IUPAC |
2,4-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |
Clé InChI |
CZZZABOKJQXEBO-WFGJKAKNSA-N |
SMILES |
CC1=CC(=C(C=C1)N)C |
Synonymes |
2,4-Dimethylaniline-d6; 1-Amino-2,4-dimethylbenzene-d6; 2,4-Dimethylaniline-d6; 2,4-Dimethylbenzenamine-d6; 2,4-Dimethylphenylamine-d6; 2,4-Xylylamine-d6; 4-Amino-1,3-dimethylbenzene-d6; 4-Amino-1,3-xylene-d6; NSC 7640-d6; m-Xylidine-d6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
![(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)
![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)



![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)
![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
